molecular formula C7H11BrCl2N2 B3005576 (3-Bromobenzyl)hydrazine dihydrochloride CAS No. 1349715-79-2

(3-Bromobenzyl)hydrazine dihydrochloride

Cat. No. B3005576
CAS RN: 1349715-79-2
M. Wt: 273.98
InChI Key: IVHLFBADYQFQDL-UHFFFAOYSA-N
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Description

“(3-Bromobenzyl)hydrazine dihydrochloride” is a chemical compound with the molecular formula C7H11BrCl2N2 . It is used in laboratory settings and is not recommended for food, drug, pesticide, or biocidal product use .


Molecular Structure Analysis

The molecular structure of “(3-Bromobenzyl)hydrazine dihydrochloride” consists of a benzene ring substituted with a bromine atom and a benzyl hydrazine group . The compound has an average mass of 273.986 Da and a monoisotopic mass of 271.948273 Da .


Physical And Chemical Properties Analysis

“(3-Bromobenzyl)hydrazine dihydrochloride” has several physical and chemical properties. It has a high GI absorption and is BBB permeant . It is not a substrate or inhibitor for various cytochrome P450 enzymes . Its water solubility is classified as very soluble .

Scientific Research Applications

Supramolecular Organization

  • The crystal structure and supramolecular organization of derivatives of (3-Bromobenzyl)hydrazine have been studied, revealing planar molecular structures and intermolecular halogen bonds (Guieu, Rocha, & Silva, 2013).

Chemical Reactivity and Synthesis

  • Research on the condensation products of o-substituted benzylidenacetylacetone with hydrazine dihydrochloride has led to the synthesis of novel compounds with potential applications in various fields (Kurihara et al., 1975).

Anticancer Applications

  • New derivatives synthesized from reactions involving (3-Bromobenzyl)hydrazine have been evaluated for their potential as anticancer agents, showing promising results in certain cancer cell lines (Bekircan et al., 2008).

Enzyme Inhibition

  • A novel hydrazone compound synthesized using (3-Bromobenzyl)hydrazine showed significant inhibitory effects on human paraoxonase-1, an enzyme with implications in cardiovascular diseases (Noma et al., 2020).

Catalysis and Organic Synthesis

  • Studies have explored the use of (3-Bromobenzyl)hydrazine in catalytic processes and organic synthesis, demonstrating its utility in creating complex molecular structures (Khan, Ghatak, & Bhar, 2015).

Medicinal Chemistry

  • Research has shown that analogues of (3-Bromobenzyl)hydrazine can act as inhibitors for certain enzymes, indicating potential applications in medicinal chemistry (Lightcap & Silverman, 1996).

Biochemical Sensing

  • Fluorescent probes based on (3-Bromobenzyl)hydrazine derivatives have been developed for detecting hydrazine in living cells, demonstrating applications in biochemical sensing and environmental monitoring (Wang et al., 2019).

Neurological Research

Safety And Hazards

“(3-Bromobenzyl)hydrazine dihydrochloride” is considered hazardous . It has hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Safety precautions include avoiding contact with skin and eyes, and not inhaling the dust .

properties

IUPAC Name

(3-bromophenyl)methylhydrazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2.2ClH/c8-7-3-1-2-6(4-7)5-10-9;;/h1-4,10H,5,9H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVHLFBADYQFQDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CNN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrCl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Bromobenzyl)hydrazine dihydrochloride

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